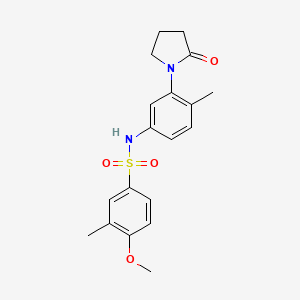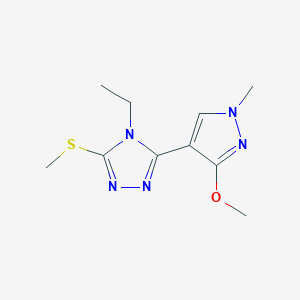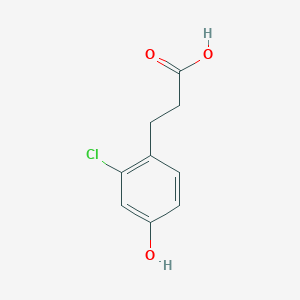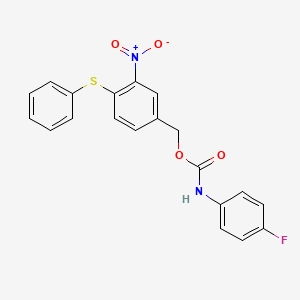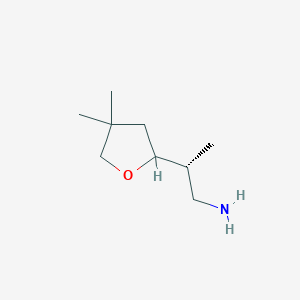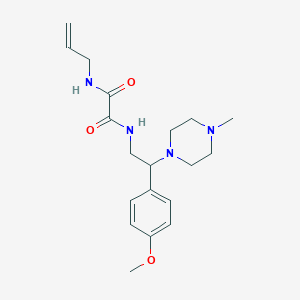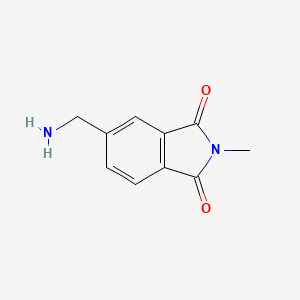
5-(Aminomethyl)-2-methylisoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(Aminomethyl)-2-methylisoindoline-1,3-dione” is a complex organic molecule. It likely contains an isoindoline group, which is a type of heterocyclic compound . The “aminomethyl” part suggests the presence of an -NH2 group attached to a -CH2- group .
Synthesis Analysis
While specific synthesis methods for “5-(Aminomethyl)-2-methylisoindoline-1,3-dione” were not found, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . Additionally, amination of 5-hydroxymethylfurfural has been reported to produce furan-based primary, secondary, and tertiary amines .
Aplicaciones Científicas De Investigación
Epoxy Resin Curing Agent
Isophorone diamine serves as a curing agent for epoxy resins. When combined with epoxy compounds, it promotes cross-linking, leading to the formation of strong and durable polymer networks. These cured epoxy materials find applications in adhesives, coatings, and composite materials .
Matrix Material in Polymer Composites
IPDA contributes to the development of polymer composite materials (PCMs). Its incorporation into the matrix enhances mechanical properties, such as stress–strain behavior and thermomechanical characteristics. Compared to linear aliphatic amines, IPDA-based adhesive compositions exhibit improved viability and stress–strain properties .
Temperature-Reducing Accelerators
To optimize post-curing processes, various accelerators (such as phenol derivatives, imidazoles, and tertiary amine salts) are used with IPDA-based compositions. These accelerators help reduce the required curing temperature, making the manufacturing process more cost-effective and efficient .
Synthetic Chemistry
IPDA plays a crucial role in synthetic chemistry. Researchers utilize it as a reagent to synthesize other compounds. For instance, it has been employed in the synthesis of 4-amino-2-methylbenzoic acid, 4-amino-3-methylbenzoic acid, and related derivatives.
N-Alkylation Reactions
In organic synthesis, IPDA participates in N-alkylation reactions. For example, it reacts with N-benzoyl 5-(aminomethyl)tetrazole (5-AMT) to yield regioisomers. These reactions are essential for creating diverse chemical structures .
Boronic Acid Derivative
IPDA, specifically its hydrochloride form, serves as a versatile reagent in scientific investigations. It acts as a boronic acid derivative, finding applications as a catalyst, ligand for protein/enzyme studies, and a building block for compound synthesis .
Propiedades
IUPAC Name |
5-(aminomethyl)-2-methylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9(13)7-3-2-6(5-11)4-8(7)10(12)14/h2-4H,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFDPLLUJYANED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2685819.png)
![N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2685820.png)


